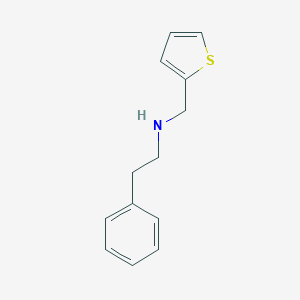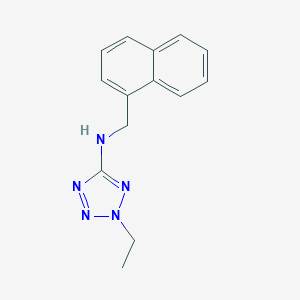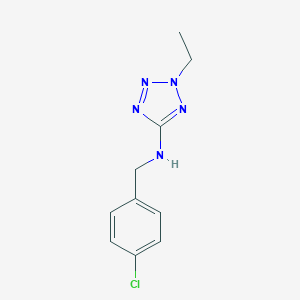![molecular formula C21H24N2O3 B276772 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate](/img/structure/B276772.png)
4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various disorders.
Wirkmechanismus
The exact mechanism of action of 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain perception. By blocking this receptor, 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate may reduce the symptoms associated with these conditions.
Biochemical and Physiological Effects:
4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain sensitivity in animal models of chronic pain, as well as to reduce anxiety-like behavior in animal models of anxiety disorders. Additionally, 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate has been shown to have antidepressant-like effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate for lab experiments is its potent and selective activity at the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate. One area of interest is the potential use of this compound in the treatment of chronic pain conditions, such as neuropathic pain. Additionally, further studies are needed to determine the optimal dosing and administration routes for 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate in various therapeutic applications. Finally, research on the potential use of 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate in combination with other drugs or therapies may also be of interest.
Synthesemethoden
The synthesis of 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate involves the reaction of 4-aminophenyl acetic acid with 2,3-dimethylphenylpiperazine in the presence of a carbonyl diimidazole coupling agent. The resulting product is then purified using standard chromatographic techniques to obtain pure 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate.
Wissenschaftliche Forschungsanwendungen
4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have potent analgesic and anti-inflammatory effects in preclinical studies, making it a potential candidate for the treatment of chronic pain conditions. Additionally, 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate has been studied for its potential use in the treatment of anxiety disorders and depression.
Eigenschaften
Produktname |
4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate |
|---|---|
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
[4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl] acetate |
InChI |
InChI=1S/C21H24N2O3/c1-15-5-4-6-20(16(15)2)22-11-13-23(14-12-22)21(25)18-7-9-19(10-8-18)26-17(3)24/h4-10H,11-14H2,1-3H3 |
InChI-Schlüssel |
DEALUHOCBXLQCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(=O)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



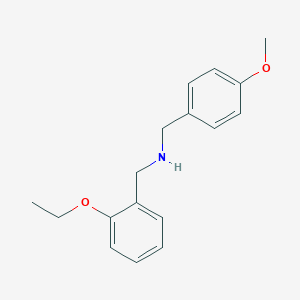
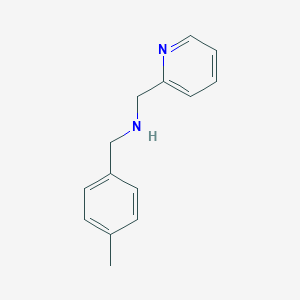

![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)
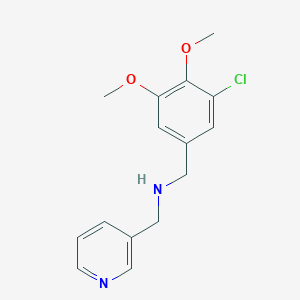
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276705.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)

